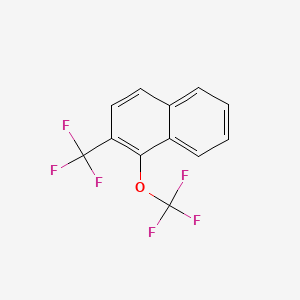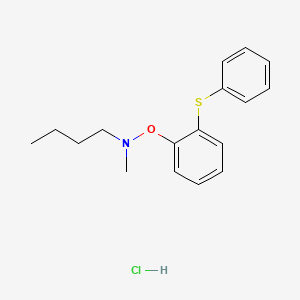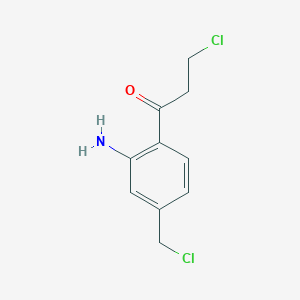
1-(2-Amino-4-(chloromethyl)phenyl)-3-chloropropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Amino-4-(chloromethyl)phenyl)-3-chloropropan-1-one is an organic compound with a complex structure that includes both amino and chloromethyl functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-4-(chloromethyl)phenyl)-3-chloropropan-1-one typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of a suitable aromatic compound followed by chlorination and amination steps. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and reagents like thionyl chloride (SOCl2) for chlorination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions is also common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Amino-4-(chloromethyl)phenyl)-3-chloropropan-1-one can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloromethyl group, using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution or ammonia in ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce primary amines.
Aplicaciones Científicas De Investigación
1-(2-Amino-4-(chloromethyl)phenyl)-3-chloropropan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 1-(2-Amino-4-(chloromethyl)phenyl)-3-chloropropan-1-one exerts its effects involves interactions with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chloromethyl group can participate in nucleophilic substitution reactions. These interactions can affect the activity of enzymes and other proteins, leading to potential biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2-Amino-4-(methyl)phenyl)-3-chloropropan-1-one
- 1-(2-Amino-4-(bromomethyl)phenyl)-3-chloropropan-1-one
- 1-(2-Amino-4-(hydroxymethyl)phenyl)-3-chloropropan-1-one
Uniqueness
1-(2-Amino-4-(chloromethyl)phenyl)-3-chloropropan-1-one is unique due to the presence of both amino and chloromethyl groups, which allow for a wide range of chemical reactions and interactions. This makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C10H11Cl2NO |
|---|---|
Peso molecular |
232.10 g/mol |
Nombre IUPAC |
1-[2-amino-4-(chloromethyl)phenyl]-3-chloropropan-1-one |
InChI |
InChI=1S/C10H11Cl2NO/c11-4-3-10(14)8-2-1-7(6-12)5-9(8)13/h1-2,5H,3-4,6,13H2 |
Clave InChI |
JRNCBALLLLRNGP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1CCl)N)C(=O)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


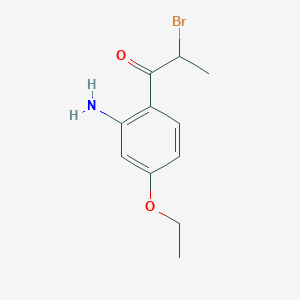
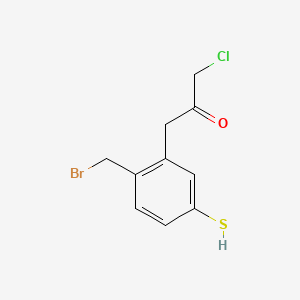
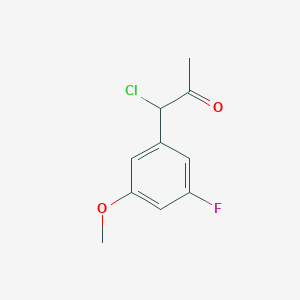
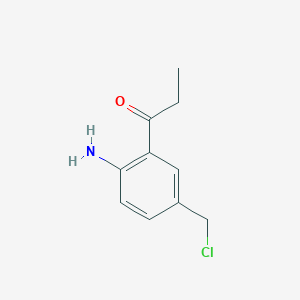

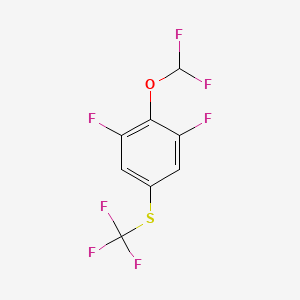
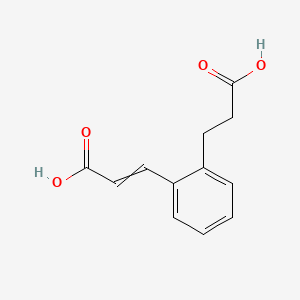
![1-[4-(Hydroxymethyl)cyclohexyl]ethanone](/img/structure/B14051395.png)
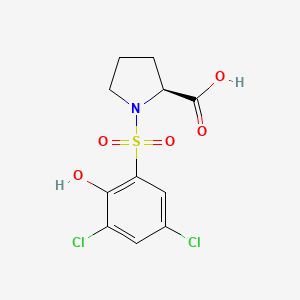
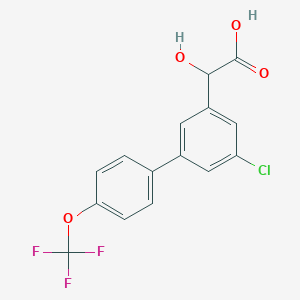
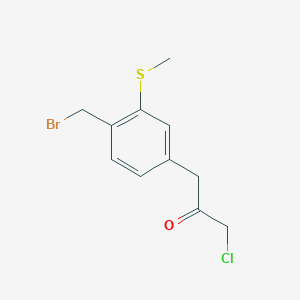
![1-ethyl-7-nitro-4-(2,2,2-trifluoroacetyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B14051418.png)
